The synthesis of Enitociclib involves several steps typical of small molecule drug development, focusing on the modification of existing chemical frameworks to enhance potency and selectivity against CDK9. Although specific synthetic routes are proprietary to Vincerx Pharma, the general approach includes:
The technical details of the synthesis would typically include reaction conditions such as temperature, solvent systems, and catalysts used during the chemical transformations.
The molecular structure of Enitociclib features a unique arrangement that facilitates its interaction with CDK9. Its structural characteristics include:
The InChIKey for Enitociclib is YZCUMZWULWOUMD-UHFFFAOYSA-N, which can be used for database searches to retrieve additional information about its chemical properties and related compounds .
As a CDK9 inhibitor, Enitociclib primarily engages in biochemical reactions that inhibit the phosphorylation activity of CDK9 on RNA polymerase II. This inhibition leads to:
These reactions are critical for its therapeutic efficacy against tumors that rely on MYC-driven transcriptional programs .
Enitociclib exerts its anticancer effects through a well-defined mechanism:
Pharmacodynamic studies indicate that the half-maximal inhibitory concentration (IC50) for Enitociclib ranges from 32 to 172 nM across various lymphoma cell lines, demonstrating its potency .
Enitociclib exhibits several important physical and chemical properties:
These properties are crucial for determining appropriate dosing regimens and routes of administration during clinical trials .
Enitociclib has significant potential applications in oncology:
Clinical trials are currently underway to assess its safety and efficacy across multiple cancer types, highlighting its role as a promising therapeutic candidate in oncology .
Enitociclib ((R)-N-((2-(2,4-difluorophenyl)-5-((methylsulfonyl)methyl)pyridin-3-yl)-1H-imidazole-4-carboxamide) is a highly selective cyclin-dependent kinase 9 (CDK9) inhibitor with an enzymatic half-maximal inhibitory concentration (IC₅₀) of 3 nM. Its selectivity profile demonstrates >50-fold specificity for CDK9 over other CDK family members, including CDK1, CDK2, CDK4, CDK6, and CDK7 in biochemical assays [9]. This specificity originates from structural interactions within the adenosine triphosphate-binding pocket of CDK9, where enitociclib forms critical hydrogen bonds with backbone residues Cys106 and Asp167. The compound's pyridine moiety engages in hydrophobic interactions with the gatekeeper residue Phe103, while its difluorophenyl group occupies a hydrophobic region adjacent to the hinge region, conferring kinase discrimination [6] [9]. The methylsulfonyl extension enhances solubility and influences conformational dynamics of the kinase activation loop, further contributing to selectivity.
Table 1: Kinase Selectivity Profile of Enitociclib
| Kinase | IC₅₀ (nM) | Selectivity Ratio vs. CDK9 |
|---|---|---|
| CDK9 | 3 | 1 |
| CDK2 | 360 | 120 |
| CDK1 | >1,000 | >333 |
| CDK4 | >1,000 | >333 |
| CDK6 | >1,000 | >333 |
| CDK7 | 870 | 290 |
This precise molecular recognition enables enitociclib to selectively disrupt positive transcription elongation factor B (P-TEFb) function without broadly inhibiting cell cycle-regulating CDKs. The structural basis for this specificity positions enitociclib as a pharmacologically refined tool for targeting transcriptional addiction in cancer, distinct from pan-CDK inhibitors that exhibit broader kinase activity and consequent toxicity profiles [9].
Enitociclib exerts its primary pharmacological effect through the allosteric inhibition of CDK9-mediated phosphorylation of the carboxy-terminal domain (CTD) of RNA polymerase II. The CTD consists of 52 heptad repeats (Y1S2P3T4S5P6S7) that undergo dynamic phosphorylation during the transcription cycle. CDK9, as the catalytic core of P-TEFb, specifically phosphorylates serine 2 (Ser2) residues, which is indispensable for the transition from transcription initiation to productive elongation [5] [10]. Enitociclib treatment (at nanomolar concentrations) reduces Ser2 phosphorylation by >80% within 30 minutes in lymphoma cell lines (SU-DHL-4, SU-DHL-10), as quantified by phospho-specific immunoblotting and chromatin immunoprecipitation sequencing (ChIP-seq) [2] [8].
Notably, serine 5 (Ser5) phosphorylation—primarily mediated by CDK7—shows only transient reduction (approximately 20-30%), confirming enitociclib's targeted mechanism against elongation-regulating kinases rather than initiation complexes [5]. Kinetic analyses using chromatin immunoprecipitation demonstrate that enitociclib induces rapid displacement of RNA polymerase II beyond promoter-proximal regions (within 150 base pairs of transcription start sites). This results in premature transcription termination and mRNA cleavage, as evidenced by global run-on sequencing data showing accumulation of truncated transcripts [5] [10].
Table 2: Effects of Enitociclib on RNA Polymerase II Phosphorylation States
| Phosphorylation Site | Basal Level (% Total RNA Pol II) | Post-Enitociclib Reduction (%) | Functional Consequence |
|---|---|---|---|
| Serine 2 (Ser2) | 34% | 82% | Elongation arrest |
| Serine 5 (Ser5) | 41% | 25% | Minor initiation impact |
| Serine 7 (Ser7) | 11% | <10% | Not significant |
This phospho-dysregulation creates an "oncogenic shock" by simultaneously disrupting hundreds of active transcriptional programs, with maximal effects observed on genes with short-lived transcripts and high turnover rates, particularly those encoding oncoproteins and survival factors [2] [8].
The oncogenes MYC and MCL1 represent critical molecular targets downstream of enitociclib-induced CDK9 inhibition. Both are proto-oncogenes with exceptionally short protein half-lives (MYC: 20-30 minutes; MCL1: 1-3 hours) and possess promoter structures highly dependent on efficient transcriptional elongation [2] [8]. Enitociclib treatment (at 32-172 nM concentrations across hematologic malignancy models) triggers rapid depletion of MYC and MCL1 transcripts and proteins within 1-4 hours, preceding apoptosis induction. In MYC-amplified SU-DHL-4 lymphoma cells, enitociclib reduces MYC protein levels by 87% and MCL1 by 94% at 4 hours post-treatment, as measured by quantitative mass spectrometry [2]. This occurs via disruption of P-TEFb-mediated release of promoter-proximally paused RNA polymerase II complexes specifically enriched at the MYC super-enhancer region.
The dependency ratio (IC₅₀ correlation) between MYC suppression and cell viability is 0.91 (p<0.001), indicating that MYC-driven lymphomas exhibit exceptional vulnerability to enitociclib [8]. Similarly, MCL1—an anti-apoptotic factor frequently amplified in therapy-resistant malignancies—requires continuous transcription to maintain protein levels. Enitociclib-induced transcriptional disruption depletes MCL1 below survival thresholds, activating caspase-9-dependent apoptosis via mitochondrial permeabilization [1] [3]. This mechanism operates independently of B-cell lymphoma 2 inhibition, providing a rationale for enitociclib's efficacy in venetoclax-resistant models.
Table 3: Kinetics of Oncoprotein Suppression by Enitociclib
| Oncoprotein | Basal Half-Life | Suppression Onset | Maximal Reduction (%) | Apoptosis Correlation |
|---|---|---|---|---|
| MYC | 20-30 min | 30 min | 87% | 0.91 (p<0.001) |
| MCL1 | 1-3 hours | 1 hour | 94% | 0.89 (p<0.001) |
| Cyclin D1 | 30-60 min | 2 hours | 78% | 0.72 (p=0.003) |
Furthermore, enitociclib demonstrates synergistic lethality with Bortezomib in multiple myeloma models by concurrently disabling multiple survival pathways: while proteasome inhibition stabilizes pro-apoptotic NOXA, CDK9 inhibition depletes MCL1, creating an unresolvable pro-death imbalance [3].
Positive transcription elongation factor B—a heterodimer of CDK9 and cyclin T1/T2—serves as the master regulator of transcriptional elongation. Enitociclib binding to CDK9 allosterically disrupts multiple functions of the positive transcription elongation factor B complex beyond CTD phosphorylation. Biochemical analyses reveal that enitociclib-treated positive transcription elongation factor B fails to phosphorylate negative elongation factors (e.g., DSIF and NELF), which normally maintain RNA polymerase II in a promoter-proximally paused state [5] [10]. Consequently, RNA polymerase II complexes remain arrested in early elongation, unable to transition into productive elongation complexes.
Live-cell imaging studies using the HSP70 gene model demonstrate that within 3 minutes of enitociclib exposure, RNA polymerase II becomes restricted to positions within 150 base pairs of transcription start sites [5]. These stalled complexes exhibit abnormal stability, resisting disassembly factors that normally terminate non-productive transcription complexes. Simultaneously, enitociclib impairs the recruitment of critical 3'-end processing factors, including cleavage stimulation factor and cleavage and polyadenylation specificity factor, to transcribing complexes. This dual defect—paused elongation and defective termination—results in genome-wide transcriptional instability characterized by pervasive non-productive transcription [10].
The functional consequences manifest most profoundly in cancer cells exhibiting "transcriptional addiction," where malignant phenotypes depend on sustained expression of short-lived oncoproteins. In double-hit diffuse large B-cell lymphoma (characterized by MYC and BCL2 rearrangements), enitociclib administration (30 mg/kg in xenografts) reduces tumor burden to 0.5% of control-treated models by inducing complete transcriptional collapse of the MYC regulon [8]. Similarly, in patient-derived xenografts from Bruton tyrosine kinase inhibitor-resistant mantle cell lymphoma, enitociclib restores sensitivity by extinguishing MYC-driven survival pathways that evolved during therapeutic selection [1]. These findings validate positive transcription elongation factor B as a critical therapeutic node for targeting oncogene amplification at the transcriptional elongation level.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6